molecular formula C24H24N5O15P3 B1203631 BzATP CAS No. 81790-82-1

BzATP

Cat. No. B1203631
CAS RN: 81790-82-1
M. Wt: 715.4 g/mol
InChI Key: AWJJLYZBWRIBCZ-UGTJMOTHSA-N
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Description

BzATP (ammonium salt) is an activator of the P2X receptors. It exhibits 5-30-fold greater potency at the P2X7 receptor than ATP . It activates the human, rat, and mouse receptors with EC50 values of 0.7, 3.6, and 285 μM, respectively . BzATP is not selective for P2X7 as it can potently activate other P2X receptors .


Molecular Structure Analysis

BzATP triethylammonium salt acts as a P2X receptor agonist with pEC50s of 8.74, 5.26, 7.10, 7.50, 6.19, 6.31, 5.33 for P2X1, P2X2, P2X3, P2X2/3, P2X4 and P2X7, respectively .


Chemical Reactions Analysis

BzATP triethylammonium salt acts as a P2X receptor agonist with pEC50s of 8.74, 5.26, 7.10, 7.50, 6.19, 6.31, 5.33 for P2X1, P2X2, P2X3, P2X2/3, P2X4 and P2X7, respectively .


Physical And Chemical Properties Analysis

BzATP triethylammonium salt has a molecular formula of C24H24N5O15P3.C6H15N and a molecular weight of 816.58 . It should be stored at -20°C, sealed storage, away from moisture .

Scientific Research Applications

  • Binding and Inhibition of Enzymatic Activity : BzATP was found to bind to adenine nucleotide sites on mitochondrial F1-ATPase, and its photolysis resulted in the covalent incorporation of the analog, leading to a loss of enzyme activity. This suggests a mechanism of enzyme action for F1-ATPase based on the interaction with BzATP (Williams & Coleman, 1982).

  • Agonist for P2Y Purinoceptor : BzATP was used as a ligand for the P2Y purinoceptor in various cell types. Photolysis of cells in the presence of BzATP induced release of arachidonic acid, stimulated the production of prostaglandin E2, and the accumulation of cyclic AMP. These results indicate BzATP as an effective agonist for P2Y purinoceptor concerned with stimulation of DNA synthesis in cells (González et al., 1990).

  • Incorporation into P2 Purinoceptor : BzATP can be covalently incorporated into a P2 purinoceptor in transformed mouse fibroblasts, which is coupled to plasma membrane channels for ions and other metabolites (Erb et al., 1990).

  • Activation of Phospholipase C-coupled P2Y-purinergic Receptors : In turkey erythrocytes, BzATP stimulated inositol phosphate formation and, after photolysis, became irreversibly associated with membranes, promoting P2Y-purinergic receptor-mediated activation of phospholipase C (Boyer & Harden, 1989).

  • Labeling the Nucleotide Binding Domain of Sarcoplasmic Reticulum Ca,Mg-ATPase : BzATP was effective as a photoaffinity analog for labeling the sarcoplasmic reticulum Ca,Mg-ATPase, providing insights into the active site of the enzyme (Cable & Briggs, 1984).

  • Serum Constituents Affecting BzATP Potency at P2X7 Receptors : This study demonstrated how bovine serum albumin (BSA) can affect the potency of BzATP at P2X receptors. BzATP's effects were influenced by BSA and lipids, suggesting that BzATP binding to BSA may be a factor in its effectiveness (Michel et al., 2001).

  • Binding Proteins as Potential Receptors in Mucociliary Epithelium : BzATP was used as a photoaffinity analog to label potential ATP receptors in ciliated cells, suggesting its involvement in the stimulatory effect of extracellular ATP on ciliary beat frequency (Gheber et al., 1995).

Safety And Hazards

BzATP is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N5O15P3/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35)/t16-,19-,20-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJJLYZBWRIBCZ-UGTJMOTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N5O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001002227
Record name 9-[3-O-(4-Benzoylbenzoyl)-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

715.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BzATP

CAS RN

81790-82-1
Record name Adenosine 5′-(tetrahydrogen triphosphate), 3′-(4-benzoylbenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81790-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-O-(4-Benzoyl)benzoyladenosine 5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081790821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-[3-O-(4-Benzoylbenzoyl)-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-O-(4-BENZOYL)BENZOYLADENOSINE 5'-TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P5DXU1F8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,910
Citations
Z Chen, C Zhang, X Song, X Cui, J Liu, NC Ford, S He… - Cells, 2022 - mdpi.com
… signaling initiated by BzATP affects neuronal … BzATP to the ganglion induced concentration-dependent activation of SGCs in GFAP-GCaMP6s mice. In Pirt-GCaMP6s mice, BzATP …
Number of citations: 6 www.mdpi.com
CM Tran, RA Farley - Biochimica et Biophysica Acta (BBA)-Biomembranes, 1986 - Elsevier
… dalton polypeptides by BzATP. BzATP competitively inhibited the high-affinity binding of ATP to the ion pumps, but ATP did not block the high-affinity binding of BzATP by the enzymes. …
Number of citations: 7 www.sciencedirect.com
MT Young, P Pelegrin, A Surprenant - Molecular pharmacology, 2007 - ASPET
… We sought to exploit the large differences in ATP and BzATP … currents in response to ATP and BzATP at wild-type rat and … and 100 times more sensitive to BzATP than wild-type mouse …
Number of citations: 141 molpharm.aspetjournals.org
MF Jarvis, CT Wismer, E Schweitzer… - British journal of …, 2001 - Wiley Online Library
… ‐AMP, with BzATP into the rat hindpaw attenuated BzATP‐induced … 2/3 receptor activation, with BzATP (30 and 100 nmol paw −1 … to the algogenic effects of BzATP alone. Intradermal co‐…
Number of citations: 125 bpspubs.onlinelibrary.wiley.com
D Bar-Zvi, I Bar, M Yoshida, N Shavit - Journal of Biological Chemistry, 1992 - Elsevier
… About 1 mol of BzATP/mol of subunit was incorporated to isolated alpha and beta subunits. The incorporation of BzATP was prevented by ATP. Covalent binding of BzATP to the alpha …
Number of citations: 12 www.sciencedirect.com
K Zeng, Q RU, Q Xiong, Y AI - Journal of International …, 2016 - pesquisa.bvsalud.org
… (150,300,600 μmol/L) of BzATP. Cells untreated with BzATP were used as control group. 3-(4, … Survival rate of A549 cell was significantly decreased with the concentrations of BzATP at …
Number of citations: 2 pesquisa.bvsalud.org
LMG Carrasquero, EG Delicado… - Journal of …, 2009 - Wiley Online Library
… of BzATP, we have employed fura-2 microfluorometry and the patch-clamp technique. BzATP … by either BzATP (100 μM) or ATP (1 mM). The two components of the calcium response to …
Number of citations: 89 onlinelibrary.wiley.com
M Akhtari, SJ Zargar, M Vojdanian, A Jamshidi… - Scientific Reports, 2021 - nature.com
… BzATP treatment respectively. Based on our results, AS macrophages were more sensitive to BzATP treatment and responded more intensively. Besides, the diverse effects of BzATP …
Number of citations: 22 www.nature.com
MF Manolson, PA Rea, RJ Poole - Journal of Biological Chemistry, 1985 - ASBMB
… The photoactive affinity analog of ATP, BzATP, is a potent inhibitor of the tonoplast ATPase (apparent KI = 11 PM) and the photolysis of [(U-~~P] BzATP in the presence of native …
Number of citations: 206 www.jbc.org
J Lertsuwan, RA Sikes - Cancer Research, 2013 - AACR
… In addition, BzATP at GI 50 induced autophagy through expression of microtubule-… with autophagy, BzATP at GI 50 also arrested cell cycle of TNBC at G2/M phase. Further, BzATP at GI …
Number of citations: 0 aacrjournals.org

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